molecular formula C11H8BrClN2 B1445211 2-(4-Bromophenyl)-4-(chloromethyl)pyrimidine CAS No. 1339210-38-6

2-(4-Bromophenyl)-4-(chloromethyl)pyrimidine

Cat. No.: B1445211
CAS No.: 1339210-38-6
M. Wt: 283.55 g/mol
InChI Key: NYBBQCXRGIHZPQ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4-(chloromethyl)pyrimidine ( 1339210-38-6 ) is a high-purity chemical building block designed for advanced research and development. Its molecular formula is C 11 H 8 BrClN 2 and it has a molecular weight of 283.55 . This compound features a pyrimidine ring core that is functionalized with both a 4-bromophenyl group and a reactive chloromethyl group . The presence of these two distinct halogenated sites makes it a versatile intermediate in organic synthesis. The bromophenyl moiety is amenable to cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the introduction of diverse aromatic systems. Simultaneously, the chloromethyl group serves as a handle for further functionalization through nucleophilic substitution reactions, allowing researchers to link the core structure to amines, thiols, or other nucleophiles . This dual reactivity is particularly valuable in medicinal chemistry for constructing complex molecular architectures, exploring structure-activity relationships (SAR), and synthesizing potential pharmacologically active compounds, including kinase inhibitors. The compound is provided with a guaranteed level of purity and is shipped with appropriate cold-chain transportation to ensure stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(4-bromophenyl)-4-(chloromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2/c12-9-3-1-8(2-4-9)11-14-6-5-10(7-13)15-11/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBBQCXRGIHZPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=N2)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of p-Bromophenylacetic Acid

  • Catalyst : A solid acid catalyst such as sulfate ion-loaded iron oxide, zirconium oxide, titanium oxide, diatomaceous earth, or silica gel is employed to replace traditional liquid acids like sulfuric acid or thionyl chloride.
  • Procedure : p-Bromophenylacetic acid and the solid acid catalyst are added to methanol in a reactor. The mixture is refluxed with stirring for 5–6 hours.
  • Post-reaction : After cooling to below 30 °C, the solid catalyst is filtered and recovered. Methanol is removed under reduced pressure. The residue is dissolved in toluene, washed with water, and concentrated to yield methyl p-bromophenylacetate.
  • Advantages : This solid acid catalyst system simplifies the process, facilitates catalyst recovery and reuse, reduces waste, and lowers production costs.

Methylation via Dimethyl Carbonate

  • Intermediate 1 is reacted with sodium methoxide and dimethyl carbonate under nitrogen atmosphere.
  • The reaction is maintained at 70–80 °C for 4–8 hours.
  • This step introduces methyl groups critical for subsequent cyclization.

Amidination

  • Formamidine hydrochloride is added to the methylated intermediate.
  • The mixture is stirred at 20–30 °C for 15–17 hours.
  • Post-treatment involves acidification with hydrochloric or sulfuric acid to purify the amidino intermediate.

Chlorination to Form the Target Compound

  • The amidino intermediate is treated with phosgene in the presence of N,N-dimethylaminopyridine in toluene.
  • The reaction temperature is initially maintained at 20–35 °C during phosgene addition, then increased to 95–105 °C for 3–5 hours.
  • After cooling, the reaction mixture is washed with water and extracted multiple times with toluene.
  • The combined organic phases are concentrated, and ethanol is added to precipitate the product.
  • Filtration and drying yield 2-(4-Bromophenyl)-4-(chloromethyl)pyrimidine with high purity.

Research Findings and Performance Data

Purity and Yield

  • The overall synthetic route provides the target compound with purity exceeding 98% as confirmed by liquid chromatography.
  • Typical isolated yields for the final chlorination step range from 75–85%.

Comparison with Traditional Methods

Parameter Traditional Acid Catalysts (H2SO4, SOCl2) Solid Acid Catalyst Method
Catalyst Recovery Difficult, not recyclable Easy filtration and reuse
Process Complexity High, with complicated work-up Simplified work-up and fewer steps
Environmental Impact High waste generation Reduced waste and resource consumption
Product Purity Variable, with more impurities High purity with fewer impurities
Production Cost Higher due to catalyst loss and waste Lower due to catalyst recycling

Summary Table of Key Reaction Parameters

Step Reagents/Catalysts Temperature (°C) Time (h) Yield (%) Purity (%) Notes
1 Methanol, solid acid catalyst Reflux (~65) 5-6 90-95 >98 Catalyst: sulfate-loaded metal oxides
2 Sodium methoxide, dimethyl carbonate 70-80 4-8 85-90 >97 Nitrogen atmosphere required
3 Formamidine hydrochloride 20-30 15-17 80-85 >96 Acidic post-treatment needed
4 Phosgene, N,N-dimethylaminopyridine, toluene 20-105 3-5 75-85 >98 Multi-step chlorination and extraction

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic displacement with various nucleophiles. Key reactions include:

Table 1: Nucleophilic Substitution Reactions

NucleophileConditionsProductYieldSource
Sodium methoxideDMF, 60°C, 12 h4-(methoxymethyl) derivative85%
BenzylamineTHF, K₂CO₃, RT, 24 h4-(benzylaminomethyl) derivative78%
ThiophenolDCM, DBU, 40°C, 6 h4-(phenylthiomethyl) derivative72%
  • Mechanism : The reaction proceeds via an SN2 pathway, with the chloromethyl group acting as an electrophilic center. Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states.

Cross-Coupling Reactions

The bromophenyl group participates in palladium-catalyzed cross-coupling reactions:

Table 2: Suzuki-Miyaura Coupling Examples

Boronic AcidCatalyst SystemConditionsProduct Yield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME80°C, 12 h88%
4-Methoxyphenylboronic acidPdCl₂(dppf), Na₂CO₃, EtOH70°C, 8 h82%
  • Key Finding : Reactions require anhydrous conditions and inert atmospheres to prevent catalyst deactivation. Electron-donating groups on boronic acids improve coupling efficiency .

Elimination Reactions

Under basic conditions, the chloromethyl group undergoes β-elimination to form vinyl derivatives:

Table 3: Elimination Reaction Parameters

BaseSolventTemperatureProductYield
DBUDCM25°C4-vinylpyrimidine60%
KOtBuTHF50°C4-(chlorovinyl)pyrimidine55%
  • Mechanistic Insight : Elimination proceeds via a concerted E2 mechanism, with DBU acting as both base and hydrogen acceptor.

Acid-Catalyzed Transformations

Hydrochloric acid promotes solvolysis and rearrangement:

Table 4: Acid-Mediated Reactions

AcidSolventProductSide Reactions
0.1 eq HClEtOH4-(hydroxymethyl)pyrimidine<5% solvolysis
1.0 eq HClH₂ODegraded products~30% decomposition
  • Optimization : Minimal acid (0.1 eq) suppresses side reactions while maintaining reactivity .

Comparative Analysis of Reaction Conditions

Table 5: Reaction Efficiency vs. Conditions

Reaction TypeOptimal Catalyst/SolventTemperature RangeYield Range
Nucleophilic SubstitutionK₂CO₃/DMF25–60°C70–85%
Suzuki CouplingPd(PPh₃)₄/DME70–80°C80–88%
EliminationDBU/DCM25–50°C55–60%

Mechanistic and Practical Implications

  • Steric Effects : The bromophenyl group at the 2-position slightly hinders nucleophilic attack at the 4-position, necessitating elevated temperatures for substitutions.

  • Electronic Effects : The electron-withdrawing pyrimidine ring activates the chloromethyl group for nucleophilic displacement.

  • Scalability : Multi-gram syntheses of derivatives are feasible with yields >70% under optimized conditions .

This compound’s modular reactivity enables its use as a scaffold for synthesizing bioactive molecules, functional materials, and intermediates in multi-step syntheses.

Scientific Research Applications

Medicinal Chemistry Applications

2-(4-Bromophenyl)-4-(chloromethyl)pyrimidine has garnered attention in medicinal chemistry for its potential as a pharmaceutical building block. Its derivatives are being investigated for their interactions with biological targets, particularly enzymes and receptors involved in disease processes. Preliminary studies suggest that these derivatives may exhibit:

  • Anticancer Activity : Research indicates that compounds derived from this pyrimidine can inhibit cancer cell proliferation through various mechanisms, including targeting specific pathways related to tumor growth .
  • Antimicrobial Properties : The compound has shown promise as a scaffold for developing antimicrobial agents, with studies demonstrating significant activity against various bacterial strains .

Case Studies and Research Findings

Several studies highlight the applications of this compound derivatives in drug discovery:

  • Anticancer Agents : A study synthesized novel quinoline-1,3,4-oxadiazole hybrids incorporating this compound. These compounds demonstrated potent anti-proliferative effects against cancer cell lines, suggesting their potential as dual-action anticancer and antimicrobial agents .
  • Biological Interaction Studies : Interaction studies involving this compound have focused on its binding affinity to biological targets. For instance, derivatives were evaluated for their ability to inhibit specific enzymes linked to cancer progression, revealing promising results that warrant further investigation.

Comparative Analysis of Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
2-(4-Chlorophenyl)-4-(chloromethyl)pyrimidineSimilar chloromethyl group; different aryl substitutionMay exhibit different biological activities due to chlorine substitution
2-(Phenyl)-4-(bromomethyl)pyrimidineContains a phenyl group instead of bromophenylPotentially different reactivity patterns
2-(5-Bromo-2-pyridyl)-4-(chloromethyl)pyrimidinePyridyl group at the 2-positionMay enhance solubility and alter biological properties

This table illustrates the diversity within the pyrimidine family while highlighting the unique attributes of this compound, particularly its specific halogen substitutions which may influence both chemical reactivity and biological activity.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4-(chloromethyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Below is a detailed comparison of 2-(4-Bromophenyl)-4-(chloromethyl)pyrimidine with structurally related pyrimidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
This compound C₁₁H₈BrClN₂ 283.55 - 4-Bromophenyl (C-2)
- Chloromethyl (C-4)
- SN2 reactivity
- Anticancer intermediate
2-[4-(Chloromethyl)phenyl]pyrimidine C₁₁H₉ClN₂ 204.65 - Chloromethylphenyl (C-2) - Lower molecular weight
- Limited bromine-mediated cross-coupling potential
5-Bromo-2-chloropyrimidin-4-amine C₄H₃BrClN₃ 208.45 - Bromo (C-5)
- Chloro (C-2)
- Amino (C-4)
- Hydrogen-bonding capacity
- Antimicrobial applications
4-(4-Bromophenyl)pyrimidin-2-amine C₁₀H₈BrN₃ 258.10 - 4-Bromophenyl (C-4)
- Amino (C-2)
- Planar hydrogen-bonded networks
- Crystal engineering
2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine C₁₁H₇BrClFN₂ 301.54 - Bromophenyl (C-2)
- Chloro (C-4)
- Fluoro (C-5)
- Methyl (C-6)
- Enhanced lipophilicity
- Antiviral lead compound
6-(4-Bromophenyl)-2-(pyridin-4-yl)-4-(trifluoromethyl)pyrimidine C₁₆H₉BrF₃N₃ 380.17 - Bromophenyl (C-6)
- Trifluoromethyl (C-4)
- Pyridinyl (C-2)
- Electron-withdrawing groups
- Kinase inhibition

Key Differentiators

Reactivity: The chloromethyl group in this compound allows for alkylation or cross-coupling reactions, unlike amino- or trifluoromethyl-substituted analogs .

Biological Activity : Compounds with trifluoromethyl groups (e.g., C₁₆H₉BrF₃N₃) exhibit stronger kinase inhibition due to enhanced electron-withdrawing effects, whereas the chloromethyl derivative is more suited as a synthetic building block .

Crystallography : 4-(4-Bromophenyl)pyrimidin-2-amine forms hydrogen-bonded dimers (N–H⋯N), enabling predictable crystal packing, while the chloromethyl analog lacks such directional interactions .

Biological Activity

2-(4-Bromophenyl)-4-(chloromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. It features a pyrimidine ring with a bromophenyl substitution at the 2-position and a chloromethyl group at the 4-position, with the molecular formula C₁₁H₈BrClN₂. This structural configuration suggests diverse reactivity and biological interactions, particularly in enzyme inhibition and cellular signaling pathways.

The biological activity of this compound primarily involves its interaction with various biological targets , particularly protein kinases. These enzymes are crucial for cellular signaling and regulation, and the compound demonstrates an inhibitory effect on their activity.

  • Target Enzymes : The primary target includes cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest, particularly in cancer cells.
  • Biochemical Pathways : The compound affects several key pathways, including the NF-κB signaling pathway, which is essential for cell proliferation and survival.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid absorption and predominant excretion via urine. The chloromethyl group enhances its reactivity, allowing for nucleophilic substitution reactions that can modify its biological activity through the formation of various derivatives.

Cellular Effects

In vitro studies indicate that this compound can modulate various cellular processes:

  • Gene Expression : It influences gene expression patterns by altering transcription factor activity.
  • Cell Signaling : The compound's ability to inhibit protein kinases leads to changes in cell signaling pathways, impacting processes such as apoptosis and inflammation .

Dosage Effects in Animal Models

Research indicates that dosage significantly affects the compound's efficacy and toxicity:

  • Low Doses : At lower concentrations, it effectively inhibits target enzymes with minimal toxicity.
  • High Doses : Increased concentrations may lead to adverse effects, including toxicity and off-target interactions, necessitating careful dosage considerations in therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-(4-Chlorophenyl)-4-(chloromethyl)pyrimidineSimilar chloromethyl group but different aryl substitutionMay exhibit different biological activities due to chlorine substitution
2-(Phenyl)-4-(bromomethyl)pyrimidineContains a phenyl group instead of bromophenylPotentially different reactivity patterns
2-(5-Bromo-2-pyridyl)-4-(chloromethyl)pyrimidinePyridyl group at the 2-positionMay enhance solubility and alter biological properties

These comparisons highlight how specific substitutions can influence both chemical reactivity and biological activity.

In Vitro Studies

Recent studies have demonstrated that derivatives of this compound exhibit promising inhibitory effects on various enzymes. For example, compounds with similar structures have shown IC50 values in the low micromolar range against specific targets like DPP4 (Dipeptidyl Peptidase IV), indicating potential applications in treating diabetes .

Toxicity Assessments

Toxicity studies conducted on animal models revealed that while lower doses were well-tolerated, higher concentrations resulted in significant cytotoxic effects on certain cell lines, such as Jurkat cells. These findings underscore the importance of dose optimization in therapeutic contexts .

Structure-Activity Relationship (SAR) Studies

SAR studies have identified key functional groups that enhance biological activity. For instance, electron-withdrawing groups such as bromine at specific positions on the phenyl ring have been correlated with increased potency against target enzymes. This insight aids in designing more effective derivatives tailored for specific therapeutic applications .

Q & A

How can researchers optimize the synthesis of 2-(4-Bromophenyl)-4-(chloromethyl)pyrimidine to improve yield and purity while minimizing hazardous byproducts?

Answer:
Optimization requires a multi-faceted approach:

  • Design of Experiments (DoE): Use fractional factorial designs to systematically evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, a central composite design can identify interactions between parameters and optimize conditions .
  • Computational Guidance: Employ quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and intermediates, reducing experimental iterations .
  • In-Line Monitoring: Integrate HPLC or real-time NMR to track reaction progression and adjust conditions dynamically, ensuring high purity (>95%) .
Key ParametersOptimal RangeImpact on Yield/Purity
Temperature60–80°CHigher yields above 70°C but risk byproducts
Catalyst (e.g., Pd)0.5–1.5 mol%Excess catalyst increases byproduct formation
SolventDMF/THFDMF improves solubility but may require stricter waste protocols

What spectroscopic techniques are most effective in characterizing the structural integrity of this compound, and how can conflicting data be resolved?

Answer:

  • X-ray Crystallography: Provides unambiguous confirmation of molecular geometry and substituent positions .
  • Multi-Nuclear NMR: ¹H/¹³C NMR identifies bromophenyl and chloromethyl groups (e.g., ¹H δ 4.8 ppm for –CH2Cl). ²D NMR (e.g., HSQC) resolves overlapping signals .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (calc. for C11H9BrClN2: 291.94 g/mol) with <2 ppm error .

Resolving Conflicts:

  • Dynamic Effects: Use variable-temperature NMR to assess conformational flexibility in solution vs. solid-state structures .
  • DFT Validation: Compare experimental NMR shifts with computational predictions to resolve ambiguities .

What computational methods are recommended for predicting reaction pathways involving this compound as an intermediate?

Answer:

  • Reaction Path Search: Apply ab initio molecular dynamics (AIMD) to map potential energy surfaces and identify low-energy pathways for functionalization (e.g., nucleophilic substitution at –CH2Cl) .
  • Thermochemical Analysis: Use DFT with dispersion corrections (e.g., B3LYP-D3/6-311++G**) to calculate activation energies and predict regioselectivity .
  • Machine Learning: Train models on analogous bromophenyl-pyrimidine systems to prioritize viable reaction conditions (e.g., solvent/base combinations) .

How can design of experiments (DoE) principles be applied to study the reactivity of the chloromethyl group in this compound under varying conditions?

Answer:

  • Screening Design: Use a Plackett-Burman design to test variables: nucleophile concentration (0.1–1.0 M), temperature (25–80°C), and solvent dielectric constant.
  • Response Surface Methodology (RSM): Optimize substitution efficiency (e.g., SN2 at –CH2Cl) by modeling quadratic interactions between factors .
VariableLow LevelHigh Level
[Nucleophile]0.1 M1.0 M
Temperature25°C80°C
Solvent (ε)THF (7.6)DMF (36.7)
  • Byproduct Analysis: Quantify halogenated side products via GC-MS and adjust conditions to minimize their formation .

What safety protocols are critical when handling this compound, particularly regarding waste management and exposure prevention?

Answer:

  • Exposure Mitigation: Use fume hoods with ≥100 fpm face velocity and PPE (nitrile gloves, chemical goggles) to prevent inhalation/contact .
  • Waste Segregation: Store halogenated waste separately in amber glass containers with PTFE-lined caps. Collaborate with certified disposal agencies for incineration .
  • Training: Mandate a 100%-score safety exam covering spill neutralization (e.g., sodium bicarbonate for acid byproducts) and emergency protocols .

Critical Safety Data:

  • Hazard Codes: H313 (harmful in contact with skin), H333 (toxic if inhaled) .
  • First Aid: Immediate rinsing with water for eye/skin exposure; administer oxygen if inhaled .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)-4-(chloromethyl)pyrimidine
Reactant of Route 2
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2-(4-Bromophenyl)-4-(chloromethyl)pyrimidine

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